molecular formula C31H34ClOP B14220968 {[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride CAS No. 561329-56-4

{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride

Cat. No.: B14220968
CAS No.: 561329-56-4
M. Wt: 489.0 g/mol
InChI Key: AKRSTKUXWXUHNB-UHFFFAOYSA-M
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Description

{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride is a chemical compound known for its applications in organic synthesis and as a phase transfer catalyst. It is a member of the phosphonium salts family, which are widely used in various chemical reactions due to their ability to stabilize carbanions and facilitate nucleophilic substitutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkyl halide. One common method includes the reaction of triphenylphosphine with 4-(hexyloxy)benzyl chloride in an organic solvent such as toluene or acetonitrile. The reaction is usually carried out under reflux conditions for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phosphonium salts, while oxidation and reduction can lead to the formation of different phosphine oxides or reduced phosphines .

Scientific Research Applications

{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride involves its ability to stabilize carbanions and facilitate nucleophilic substitutions. The phosphonium group acts as an electron-withdrawing group, enhancing the nucleophilicity of the adjacent carbon atom. This allows for efficient nucleophilic attack on electrophilic centers, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • (Methoxymethyl)triphenylphosphonium chloride
  • (4-Methylbenzyl)(triphenyl)phosphonium chloride

Uniqueness

{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride is unique due to the presence of the hexyloxy group, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in certain organic synthesis applications where other phosphonium salts may not be as effective .

Properties

CAS No.

561329-56-4

Molecular Formula

C31H34ClOP

Molecular Weight

489.0 g/mol

IUPAC Name

(4-hexoxyphenyl)methyl-triphenylphosphanium;chloride

InChI

InChI=1S/C31H34OP.ClH/c1-2-3-4-14-25-32-28-23-21-27(22-24-28)26-33(29-15-8-5-9-16-29,30-17-10-6-11-18-30)31-19-12-7-13-20-31;/h5-13,15-24H,2-4,14,25-26H2,1H3;1H/q+1;/p-1

InChI Key

AKRSTKUXWXUHNB-UHFFFAOYSA-M

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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